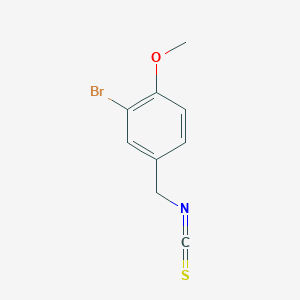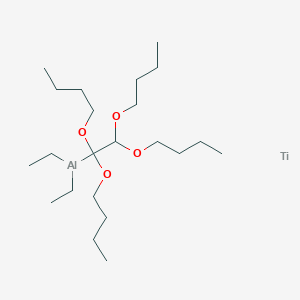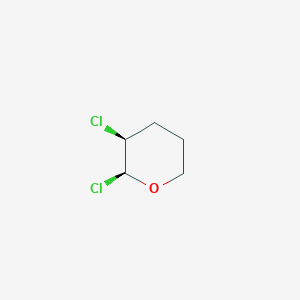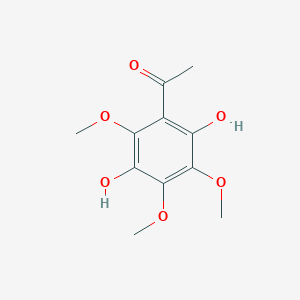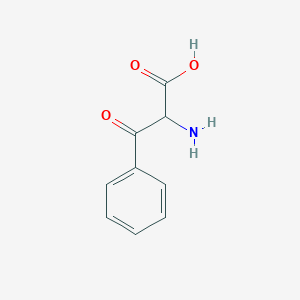![molecular formula C9H11F3O2 B14633597 Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester CAS No. 54934-98-4](/img/structure/B14633597.png)
Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, trifluoro-, bicyclo[221]hept-2-yl ester is a chemical compound with a unique structure that combines the properties of acetic acid, trifluoroacetic acid, and a bicyclo[221]heptane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester typically involves the esterification of trifluoroacetic acid with bicyclo[2.2.1]hept-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release trifluoroacetic acid and bicyclo[2.2.1]hept-2-yl alcohol, which may interact with enzymes or receptors in biological systems. The trifluoroacetic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
- Isobornyl acetate
- Bornyl acetate
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
Uniqueness
Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and biological properties. This trifluoro group enhances the compound’s stability and reactivity, making it a valuable reagent in various applications.
Propiedades
Número CAS |
54934-98-4 |
|---|---|
Fórmula molecular |
C9H11F3O2 |
Peso molecular |
208.18 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]heptanyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8(13)14-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
Clave InChI |
TYDZLCYUJXYSAI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


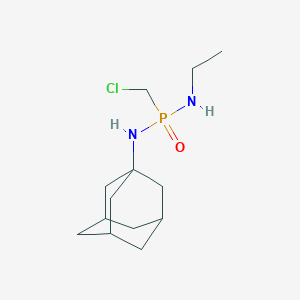
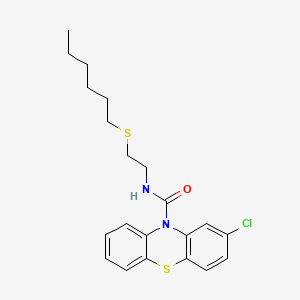
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)


